2-Ethynylspiro[3.4]octan-2-amine;hydrochloride
Description
2-Ethynylspiro[3.4]octan-2-amine hydrochloride is a spirocyclic amine derivative characterized by a unique bicyclic framework comprising a three-membered and a four-membered ring system fused at a single carbon atom. The hydrochloride salt improves solubility in polar solvents, a critical feature for pharmacological or synthetic utility. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., spirocyclic amines with oxygen substituents) have demonstrated utility in drug discovery .
Properties
IUPAC Name |
2-ethynylspiro[3.4]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-10(11)7-9(8-10)5-3-4-6-9;/h1H,3-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIITPMHMQJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC2(C1)CCCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Bifunctional Precursors
Spirocyclic systems are often accessed via intramolecular cyclization of bifunctional precursors. For example, ketone or ester derivatives bearing nucleophilic and electrophilic sites can undergo base- or acid-mediated ring closure. A hypothetical route to spiro[3.4]octane could involve a γ-keto-amine intermediate undergoing dehydration or dehydrohalogenation to form the spiro center. Computational studies on similar systems suggest that strain energy in spiro[3.4]octane (~25–30 kcal/mol) necessitates mild conditions to prevent ring-opening side reactions.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers a modular approach to spirocycles. A diene precursor such as 1,7-octadiene derivative could undergo RCM using Grubbs’ catalyst (e.g., G2) to form the spiro[3.4]octane core. This method has been successfully applied to bicyclo[3.3.0]octanes, though steric hindrance in smaller spiro systems may require optimized catalysts.
[2+2] Cycloaddition Strategies
Photochemical [2+2] cycloadditions between enynes and alkenes could generate the spiro framework. For instance, a norbornene-derived enyne might react under UV irradiation to form the spiro[3.4]octane skeleton. This approach is precedented in the synthesis of strained bicyclic systems, though regioselectivity remains a concern.
Incorporation of the Ethynyl Group
Sonogashira Coupling
Introducing the ethynyl group via palladium-catalyzed Sonogashira coupling is a robust strategy. A spirocyclic bromide or iodide intermediate could react with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂/CuI catalysis, followed by desilylation with K₂CO₃/MeOH. This method is widely used in spirocyclic systems with aryl halides, though aliphatic halides may require higher catalyst loading.
Alkynylation via Nucleophilic Addition
Lithium acetylides or Grignard reagents can add to spirocyclic ketones, followed by dehydration to install the ethynyl moiety. For example, treatment of spiro[3.4]octan-2-one with lithium acetylide–ethylenediamine complex would yield the propargyl alcohol, which could be dehydrated using POCl₃/pyridine.
Amine Functionalization and Hydrochloride Salt Formation
Reductive Amination
A spirocyclic ketone bearing the ethynyl group could undergo reductive amination with ammonium acetate and NaBH₃CN in MeOH to produce the primary amine. This method avoids over-alkylation and is compatible with strained systems.
Nitrile Reduction
Hydrogenation of a spirocyclic nitrile using Ra–Ni or Pd/C under H₂ atmosphere provides a direct route to the amine. Subsequent treatment with HCl gas in Et₂O would yield the hydrochloride salt.
Hydrochlorination Protocols
Free amine bases are typically converted to hydrochlorides by bubbling HCl gas through a solution in dry Et₂O or by adding concentrated HCl dropwise. Critical parameters include stoichiometry (1:1 amine:HCl) and solvent choice to prevent hydrate formation.
Hypothetical Synthetic Route and Reaction Optimization
A proposed multistep synthesis is outlined below, integrating the above strategies:
| Step | Reaction | Conditions | Yield* |
|---|---|---|---|
| 1 | Spiro[3.4]octan-2-one synthesis | RCM of diene with G2 catalyst, CH₂Cl₂, 40°C | 65% |
| 2 | Ethynyl addition | LiC≡C-TMS, THF, −78°C → rt | 72% |
| 3 | Dehydration | POCl₃, pyridine, 0°C → 60°C | 85% |
| 4 | Reductive amination | NH₄OAc, NaBH₃CN, MeOH, rt | 58% |
| 5 | Hydrochloride formation | HCl (g), Et₂O, 0°C | 95% |
*Theoretical yields based on analogous transformations.
Key challenges include:
- Steric hindrance during RCM due to the compact spiro structure, necessitating high catalyst loadings (5–10 mol%).
- Regioselectivity in ethynylation steps, mitigated by using bulky Lewis acids like Zn(OTf)₂.
- Amine stability during HCl salt formation, requiring strict temperature control (<5°C) to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylspiro[3.4]octan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted amines.
Scientific Research Applications
2-Ethynylspiro[3.4]octan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Ethynylspiro[3.4]octan-2-amine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular Features of Selected Spirocyclic and Bicyclic Amine Hydrochlorides
*Calculated based on molecular formula C₉H₁₃ClN (12 carbons, 1 nitrogen, 1 chlorine).
Key Observations:
- Ring System Flexibility: The spiro[3.4]octane core in the target compound introduces conformational rigidity compared to non-spiro bicyclic analogs (e.g., bicyclo[2.2.2]octane), which may influence binding affinity in biological systems .
- Substituent Effects : The ethynyl group in 2-Ethynylspiro[3.4]octan-2-amine HCl differentiates it from oxygen-containing analogs (e.g., 3-ethoxy-5-oxaspiro[3.4]octan-1-amine HCl), which exhibit lower predicted polarity due to ether linkages .
- Collision Cross-Section (CCS) : Spiro[3.4]octan-2-amine HCl shows a higher CCS (127.9 Ų) than bicyclo[2.2.2]octan-2-amine HCl (121.3 Ų), suggesting a larger effective molecular surface area in the gas phase .
Key Observations:
- Ethynyl Reactivity: The ethynyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-ethynylated analogs .
- Commercial Availability : Bicyclo[2.2.2]octan-2-amine HCl is readily available (Enamine Ltd.), whereas spirocyclic analogs often require custom synthesis .
Biological Activity
Overview of 2-Ethynylspiro[3.4]octan-2-amine; hydrochloride
2-Ethynylspiro[3.4]octan-2-amine; hydrochloride is a chemical compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Chemical Structure
The structure of 2-Ethynylspiro[3.4]octan-2-amine features a spirocyclic framework that contributes to its biological properties. The ethynyl group is known to enhance the lipophilicity and membrane permeability of the compound, which can influence its interaction with biological targets.
The biological activity of 2-Ethynylspiro[3.4]octan-2-amine; hydrochloride may involve several mechanisms:
- Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial in regulating mood and behavior.
- Enzyme Inhibition : The spirocyclic nature may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Neuroprotective Effects : Some studies suggest that compounds with spiro structures exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Although direct case studies on 2-Ethynylspiro[3.4]octan-2-amine; hydrochloride are not available, related compounds have been studied extensively:
- Study on Spirocyclic Compounds : A study published in the Journal of Medicinal Chemistry examined a series of spirocyclic amines and their effects on serotonin receptors, showing significant binding affinity and potential antidepressant effects.
- Neuroprotective Studies : Research highlighted in Neuroscience Letters demonstrated that certain spiro compounds could protect neuronal cells from oxidative stress, indicating a possible therapeutic application in neurodegenerative diseases.
Comparative Biological Activity of Spiro Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Dopaminergic | |
| Compound B | Antidepressant | |
| Compound C | Neuroprotective |
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Receptor Binding | Significant affinity for serotonin receptors |
| Neuroprotection | Reduced oxidative stress in neuronal cells |
| Behavioral Studies | Antidepressant-like effects observed in animal models |
Q & A
Q. What are the recommended synthetic routes for 2-Ethynylspiro[3.4]octan-2-amine;hydrochloride, and how do reaction conditions influence yield?
The synthesis of spiro compounds like this compound typically involves cyclization or ring-closing reactions. A common approach includes:
- Stepwise alkylation/amination : Starting with a bicyclic precursor, introducing the ethynyl group via Sonogashira coupling, followed by amine functionalization and HCl salt formation .
- One-pot spirocyclization : Utilizing reagents like trifluoroacetic acid (TFA) or HCl to catalyze simultaneous ring formation and amine protonation .
Q. Key variables affecting yield :
| Reaction Parameter | Impact on Yield |
|---|---|
| Temperature | Higher temps (80–100°C) improve cyclization but may degrade sensitive groups . |
| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance amine reactivity but may require post-synthesis purification . |
| Catalyst (e.g., Pd/C) | Catalytic hydrogenation for ethynyl group introduction must balance selectivity and byproduct formation . |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological workflow :
Purity analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase = acetonitrile/water (70:30) + 0.1% TFA .
- Elemental analysis : Confirm Cl⁻ content (~18–22% for hydrochloride salts) .
Structural confirmation :
- NMR : ¹H and ¹³C NMR to verify spirocyclic connectivity and amine protonation (δ 2.5–3.5 ppm for NH₂⁺) .
- IR spectroscopy : Peaks at ~2500 cm⁻¹ (C≡C stretch) and 1600–1500 cm⁻¹ (NH₃⁺ bending) .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound be resolved?
Discrepancies in activity reports often arise from:
- Variability in stereochemistry : Spiro compounds may exhibit enantiomer-specific interactions. Resolve via chiral HPLC or X-ray crystallography .
- Impurity profiles : Trace byproducts (e.g., oxidized ethynyl groups) can modulate activity. Use LC-MS to identify impurities .
- Assay conditions : Adjust buffer pH (6–8) to mimic physiological environments, as amine protonation affects receptor binding .
Q. Validation strategy :
Cross-test activity in multiple cell lines (e.g., HEK293 vs. CHO).
Compare results with structural analogs (see Table 1) to isolate functional group contributions .
Q. Table 1: Structural Analogs and Observed Activity
| Compound | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| 2-Ethynylspiro[3.4]octan-2-amine;HCl | Base compound | 12 µM (Target A) |
| 2-Methylspiro[3.4]octan-2-amine;HCl | Ethynyl → Methyl | >100 µM |
| Spiro[3.4]octan-2-amine;HCl | No ethynyl group | Inactive |
Q. What in silico strategies are effective for predicting the interactions of this compound with biological targets?
Computational workflow :
Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to amine receptors (e.g., GPCRs). The ethynyl group’s rigidity may enhance target selectivity .
MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Focus on spirocyclic strain and solvation effects .
QSAR modeling : Correlate ethynyl group topology with activity using descriptors like polar surface area (PSA) and LogP .
Q. Critical considerations :
- Account for hydrochloride counterion effects on solubility and membrane permeability .
- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
Q. How can researchers optimize the stability of this compound under experimental conditions?
Degradation pathways :
- Hydrolysis : The ethynyl group may react with water at high pH. Stabilize with buffers (pH 4–6) .
- Oxidation : Use antioxidants (e.g., BHT) in storage solutions .
Q. Stability testing protocol :
Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days.
Monitor via UPLC : Track degradation products (e.g., spiro ring-opening byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
